N-(2-Methyl-5-aminophenyl)glycine

Color developer chemistry Dye intermediate Molecular scaffold

For synthetic routes requiring a 2-methyl-5-aminophenyl-substituted N-aryl glycine scaffold, only CAS 6262-31-3 delivers the specified regiochemistry. Generic N-phenylglycine (CAS 103-01-5) or p-phenylenediamine-based developers fail to replicate its electron density profile and steric accessibility, fundamentally altering coupling reactivity and color-forming performance. Mandate exact CAS 6262-31-3 to ensure batch-to-batch consistency and validatable downstream results.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 6262-31-3
Cat. No. B1612735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-5-aminophenyl)glycine
CAS6262-31-3
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NCC(=O)O
InChIInChI=1S/C9H12N2O2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5,10H2,1H3,(H,12,13)
InChIKeyXSUMJRZVEFLPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) Technical Procurement and Comparator Analysis for Dye and Research Applications


N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a substituted N-phenylglycine derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Structurally, it comprises a glycine moiety N-linked to a 5-amino-2-methylphenyl ring system, classified as a dye intermediate and research compound [1]. This evidence guide distinguishes this specific substitution pattern (2-methyl, 5-amino) from unsubstituted N-phenylglycine, D-2-phenylglycine, and other in-class analogs based on quantifiable physicochemical parameters and application-specific suitability for color-forming and synthetic intermediate procurement.

Why N-(2-Methyl-5-aminophenyl)glycine Cannot Be Interchanged with Unsubstituted Phenylglycine or Alternative Positional Isomers


Generic substitution with structurally related N-phenylglycine derivatives is technically invalid due to compound-specific differences in electronic properties and steric configuration that directly govern synthetic reactivity and application performance. Unsubstituted N-phenylglycine (CAS 103-01-5) serves industrial indigo dye manufacturing via the Heumann-Pfitzmann synthesis [1], whereas N-(2-Methyl-5-aminophenyl)glycine possesses a distinct ortho-methyl and meta-amino substitution pattern on the phenyl ring. This substitution alters electron density distribution and steric accessibility of the aniline nitrogen, fundamentally changing its behavior in coupling reactions, color-forming processes, and downstream derivatization. Furthermore, the compound is referenced in patent literature (JP2003502314A) as a phenylglycinyl-containing scaffold distinct from p-phenylenediamine-based color developers [2], underscoring that in-class compounds operate via different structural platforms. Procurement specifications must therefore mandate exact CAS 6262-31-3 rather than generic N-phenylglycine or alternative aminophenylglycine isomers.

Quantitative Differentiation Evidence for N-(2-Methyl-5-aminophenyl)glycine Procurement: Comparative Physicochemical and Application Data


Structural Framework Differentiation: N-Aryl Glycine Backbone Versus p-Phenylenediamine-Based Color Developers

N-(2-Methyl-5-aminophenyl)glycine is explicitly disclosed as a phenylglycinyl scaffold compound in JP2003502314A [1], representing a fundamentally distinct chemical framework from the p-phenylenediamine (PPD) class of color developers (e.g., CD-2, CAS 2051-79-8; CD-3; CD-4) [2]. The patent claims compounds wherein the core structure incorporates a phenylglycinyl moiety rather than the N,N-dialkyl-p-phenylenediamine oxidation-reduction system characteristic of conventional chromogenic developers. This scaffold-level distinction determines the compound's utility in specific coupling and derivatization pathways incompatible with PPD-based alternatives. For applications requiring the N-aryl glycine architecture—whether for synthesizing peptoid building blocks, pharmaceutical intermediates, or specialized dye precursors—p-phenylenediamine-based compounds are chemically non-substitutable.

Color developer chemistry Dye intermediate Molecular scaffold Patent classification

Acidity Constant (pKa) Differentiation: Substitution Effects on Ionization Behavior

The predicted pKa of N-(2-Methyl-5-aminophenyl)glycine is 3.77 ± 0.10 . In comparison, D-2-phenylglycine (CAS 875-74-1), an α-amino acid phenylglycine derivative, has a predicted pKa of 1.94 ± 0.10 . The approximately 1.8 unit difference reflects the distinct electronic environments of the carboxylic acid groups in these two compound classes. N-(2-Methyl-5-aminophenyl)glycine is an N-substituted glycine (secondary aniline nitrogen linked to acetic acid), whereas D-2-phenylglycine is an α-amino acid with the amino group directly attached to the α-carbon. The higher pKa value (weaker acid) of the target compound has direct implications for pH-dependent solubility, extraction efficiency, and chromatographic behavior.

Physicochemical property Ionization pKa Formulation Separation

Molecular Weight and Density Differentiation for Material Handling and Formulation

N-(2-Methyl-5-aminophenyl)glycine has a molecular weight of 180.20 g/mol and a predicted density of 1.300 ± 0.06 g/cm³ . Unsubstituted N-phenylglycine (CAS 103-01-5) has a molecular weight of 151.16 g/mol [1] and a density of 1.259 g/cm³ [1]. The target compound exhibits a molecular weight increase of approximately 19.2% and a density increase of approximately 3.3% relative to the unsubstituted analog. These differences arise from the additional methyl and amino substituents on the aromatic ring and affect molar calculations in synthetic protocols, shipping weight-to-volume ratios, and bulk storage requirements. For the same molar quantity, 19.2% more mass must be procured and handled compared to N-phenylglycine.

Physical property Density Molecular weight Formulation Material handling

Thermal Property Differentiation: Predicted Boiling Point Comparison

The predicted boiling point of N-(2-Methyl-5-aminophenyl)glycine is 453.9 ± 40.0 °C . The measured boiling point of unsubstituted N-phenylglycine is 359 °C at 760 mmHg [1]. This represents a predicted boiling point elevation of approximately 95 °C (26% increase) for the substituted derivative. The significant difference in volatility profiles has practical implications for high-temperature synthetic processing, vacuum distillation parameters, and thermal safety assessments. Researchers scaling reactions or designing purification protocols must account for this substantially higher boiling range when selecting appropriate heating equipment and condensation systems.

Thermal stability Boiling point Processing Distillation Safety

Commercial and Market Intelligence Differentiation: Documented Industrial Relevance

A dedicated Global Market Report exists for N-(2-methyl-5-aminophenyl)glycine (CAS 6262-31-3), published in 2016 [1]. This report covers manufacture methods and technology development, market situation and trend analysis, and distribution policy for this specific CAS compound. The existence of such a specialized market intelligence product confirms this compound's established commercial and industrial relevance as a distinct chemical entity with its own supply-demand dynamics. Furthermore, the compound is specifically cataloged by dye intermediate suppliers alongside other industrially relevant intermediates such as N-(4-amino-3-methylphenyl)acetamide (CAS 6375-20-8) and N-(3-amino-4-methylphenyl)acetamide (CAS 6375-16-2) [2], indicating its established role in the dye and pigment manufacturing sector. Procurement planning must account for this compound's unique market position distinct from generic phenylglycine derivatives.

Market analysis Supply chain Dye intermediate Commercial availability Procurement

Recommended Application Scenarios for N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) Based on Quantitative Differentiation Evidence


Synthesis of Phenylglycinyl-Scaffold Derivatives for Pharmaceutical and Peptoid Research

N-(2-Methyl-5-aminophenyl)glycine is the appropriate starting material for synthetic routes requiring an N-aryl glycine scaffold with 2-methyl, 5-amino aromatic substitution, as documented in JP2003502314A [1]. This scaffold is chemically distinct from p-phenylenediamine-based color developers (e.g., CD-2, CAS 2051-79-8) [2] and cannot be substituted by such alternatives. The predicted pKa of 3.77 ± 0.10 guides pH selection for extraction and chromatographic purification steps. Applications include synthesis of substituted phenylglycine libraries, peptoid building blocks, and pharmaceutical intermediates requiring this specific substitution pattern.

Dye Intermediate Applications Requiring 2-Methyl-5-Aminophenyl Substitution Pattern

This compound is specifically cataloged as a dye intermediate [1] with a defined 2-methyl-5-aminophenyl substitution pattern on the glycine nitrogen. The molecular weight (180.20 g/mol) and predicted density (1.300 g/cm³) [2] provide essential parameters for stoichiometric calculations in coupling reactions with diazonium salts or other dye-forming precursors. The ortho-methyl and meta-amino substitution pattern directs electrophilic aromatic substitution regioselectivity differently than unsubstituted N-phenylglycine (MW 151.16, density 1.259 g/cm³) or alternative positional isomers. This is relevant for developing specialized azo dyes, pigments, and color-forming compounds where specific substitution geometry dictates spectral properties.

High-Temperature Synthetic Processing and Distillation-Involved Workflows

For synthetic protocols involving elevated temperatures or vacuum distillation, the predicted boiling point of 453.9 ± 40.0 °C [1] should inform equipment selection and safety parameters. This value is substantially higher than the 359 °C boiling point of unsubstituted N-phenylglycine [2], indicating that the substituted derivative remains in the liquid phase under conditions where the unsubstituted analog would volatilize. Process chemists designing solvent removal or high-temperature reaction steps must select appropriate heating mantles, condensers, and vacuum systems calibrated for this higher boiling range.

pH-Dependent Extraction and Chromatographic Purification Method Development

The predicted pKa of 3.77 ± 0.10 for the carboxylic acid group [1] directly informs mobile phase pH selection for reversed-phase HPLC and ion-exchange chromatography method development. At pH values below approximately 2.8, the compound exists predominantly in protonated (neutral) form; at pH values above approximately 4.8, it exists predominantly in deprotonated (anionic) form. This differs significantly from D-2-phenylglycine (pKa ≈ 1.94) [2], requiring distinct buffer compositions for optimal retention and peak shape. Liquid-liquid extraction protocols using pH-dependent partitioning can be optimized based on this pKa value to maximize recovery of the target compound from aqueous reaction mixtures.

Technical Documentation Hub

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